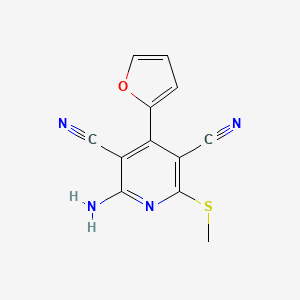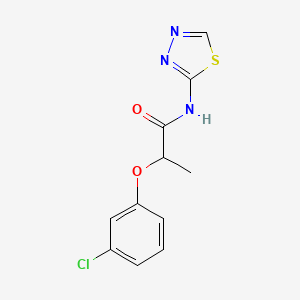
2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide, also known as CP-690,550, is a chemical compound that has been widely researched for its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives and has been found to exhibit immunosuppressive properties.
Wirkmechanismus
2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide acts as a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide blocks the downstream signaling pathways of these cytokines, resulting in the suppression of T-cell activation and proliferation.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has been found to have significant effects on the immune system. It suppresses T-cell activation and proliferation, resulting in a decrease in the production of pro-inflammatory cytokines. 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has also been found to reduce the number of circulating T-cells and B-cells. Additionally, 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has been shown to decrease the production of immunoglobulin G (IgG) and increase the production of immunoglobulin M (IgM).
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has several advantages for lab experiments. It has been extensively studied and has a well-established mechanism of action. 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide is also highly selective for JAK3, which reduces the risk of off-target effects. However, 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has some limitations. It has a short half-life and requires frequent dosing, which can be challenging in animal studies. Additionally, 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has been found to have some toxic effects, including an increased risk of infections and malignancies.
Zukünftige Richtungen
There are several future directions for the research of 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide. One potential area of research is the development of more selective JAK3 inhibitors that have fewer toxic effects. Additionally, 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide could be investigated for its potential use in the treatment of other autoimmune diseases, such as psoriasis and inflammatory bowel disease. Finally, 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide could be studied in combination with other immunosuppressive drugs to determine if it has synergistic effects.
Synthesemethoden
The synthesis of 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide involves the reaction of 3-chlorophenol with thiosemicarbazide to form 3-chlorophenyl thiosemicarbazide. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-(3-chlorophenyl)-N-1,3,4-thiadiazol-2-ylacetamide. Finally, the compound is treated with hydrochloric acid to form 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit immunosuppressive properties and has been investigated for the treatment of autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has also been studied for its potential use in the prevention of organ transplant rejection.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c1-7(10(16)14-11-15-13-6-18-11)17-9-4-2-3-8(12)5-9/h2-7H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSSDLJJMUNJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=CS1)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(2,4-dimethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4924885.png)
![3-(1H-indol-3-yl)-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]propanohydrazide](/img/structure/B4924886.png)
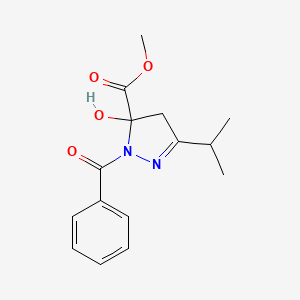
![ethyl 1-[(dimethylamino)sulfonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4924904.png)
![1-butyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4924922.png)
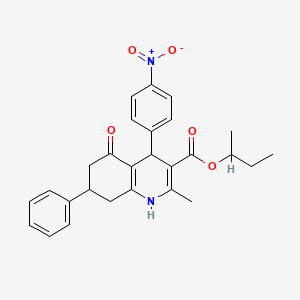
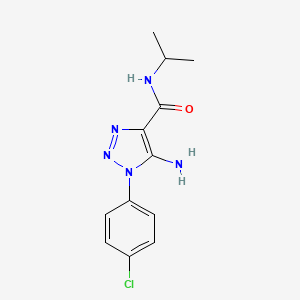
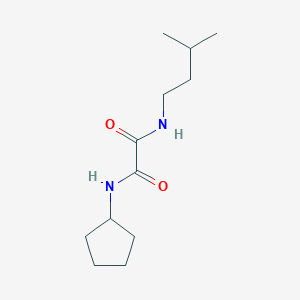
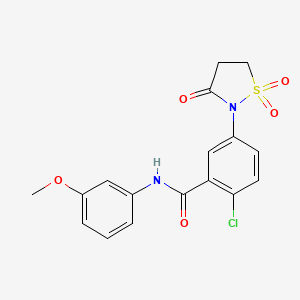
![2-({[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B4924951.png)
![5-phenyl-3H-spiro[1,3,4-thiadiazole-2,2'-tricyclo[3.3.1.1~3,7~]decane]](/img/structure/B4924953.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4924960.png)
![1-[(2,3,5-trichloro-6-hydroxyphenyl)diazenyl]-2-naphthol](/img/structure/B4924965.png)
